molecular formula C21H34O B576579 (5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one CAS No. 14304-60-0

(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

Cat. No.: B576579
CAS No.: 14304-60-0
M. Wt: 302.502
InChI Key: IJFGLPBXLYRFEJ-ZPRQWLIFSA-N
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Description

The compound (5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is a complex organic molecule. It belongs to the class of tetradecahydrocyclopenta[a]phenanthrenes, which are polycyclic compounds with significant biological and chemical properties. This compound is notable for its intricate structure, which includes multiple chiral centers, making it a subject of interest in stereochemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one typically involves multi-step organic synthesis. The process begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of ethyl and methyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization, chromatography, and distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound (5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring chiral synthesis and enantioselective reactions.

Biology

In biological research, the compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine

The compound and its analogs are studied for their potential therapeutic applications. Researchers are exploring its use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with significant biological roles.

    Testosterone: Another polycyclic compound with similar structural motifs.

    Estradiol: Shares the cyclopenta[a]phenanthrene core structure.

Uniqueness

What sets (5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one apart is its specific stereochemistry and the presence of unique functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

14304-60-0

Molecular Formula

C21H34O

Molecular Weight

302.502

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C21H34O/c1-4-14-13-18(22)19-16-9-8-15-7-5-6-11-20(15,2)17(16)10-12-21(14,19)3/h14-17,19H,4-13H2,1-3H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1

InChI Key

IJFGLPBXLYRFEJ-ZPRQWLIFSA-N

SMILES

CCC1CC(=O)C2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

(14β)-5α-Pregnan-15-one

Origin of Product

United States

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